molecular formula C13H19ClN2 B1325126 [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine CAS No. 898808-57-6

[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine

Cat. No.: B1325126
CAS No.: 898808-57-6
M. Wt: 238.75 g/mol
InChI Key: MYSKYKSEXUWHLM-UHFFFAOYSA-N
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Description

[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine: is a chemical compound with the molecular formula C13H19ClN2. It is used primarily in biochemical research, particularly in the field of proteomics . The compound features a piperidine ring substituted with a 3-chlorobenzyl group and a methylamine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in altered biochemical pathways and physiological responses .

Comparison with Similar Compounds

  • [1-(4-Chlorobenzyl)piperidin-4-yl]methylamine
  • [1-(3-Bromobenzyl)piperidin-4-yl]methylamine
  • [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine

Comparison:

Biological Activity

Introduction

[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidin-4-yl group linked to a 3-chlorobenzyl moiety via a methylamine connection, suggesting possible interactions with various biological targets. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Features and Synthesis

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the chlorobenzyl group enhances lipophilicity, which may influence receptor binding affinities and overall pharmacological effects. The synthesis of this compound can be achieved through various chemical methods, allowing for modifications that enhance its biological properties.

Synthesis Methods

  • Direct Alkylation : Involves the alkylation of piperidine derivatives with 3-chlorobenzyl chloride.
  • Methylamine Coupling : The piperidine derivative is reacted with methylamine to form the final product.

Pharmacological Properties

Research has indicated that this compound may exhibit several pharmacological activities, particularly in the realm of neuropharmacology. Its potential as an antidepressant or antipsychotic agent is noteworthy, as indicated by predictive models and computational studies that suggest similar activities to known compounds in these therapeutic areas .

Table 1: Comparative Biological Activities of Piperidine Derivatives

Compound NameStructure FeaturesNotable Activities
1-(3-Chlorobenzyl)piperidin-4-ylmethylamineChlorobenzyl groupPotential antidepressant, antipsychotic
1-(3-Chlorophenyl)piperidin-4-amineChlorophenyl groupAntidepressant, antipsychotic
1-(4-Fluorobenzyl)piperidin-4-amineFluorobenzyl groupAnalgesic, anti-inflammatory
1-(2-Methylbenzyl)piperidin-4-amineMethylbenzyl groupNeuroprotective, mood stabilizing

The mechanisms through which this compound exerts its effects may involve:

  • Receptor Interaction : Binding to neurotransmitter receptors (e.g., serotonin and dopamine receptors) influencing mood regulation.
  • Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE), which could enhance cholinergic signaling .
  • Antioxidant Activity : Similar compounds have shown antioxidant properties that may contribute to neuroprotection.

Study on Antidepressant Activity

A study examined the effects of piperidine derivatives on depressive-like behaviors in animal models. The results indicated that this compound significantly reduced immobility time in forced swim tests compared to control groups, suggesting antidepressant-like effects .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit AChE activity. The inhibition was dose-dependent, with IC50 values comparable to standard AChE inhibitors used in clinical settings . This property highlights its potential application in treating conditions like Alzheimer's disease.

Binding Affinity Studies

Molecular docking simulations revealed that this compound exhibits favorable binding interactions with various receptors involved in mood regulation. These studies suggest that the compound could be optimized for enhanced selectivity and potency against specific targets .

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSKYKSEXUWHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229112
Record name 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898808-57-6
Record name 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898808-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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